molecular formula C18H20N2O3 B1684141 AR-42 CAS No. 935881-37-1

AR-42

货号: B1684141
CAS 编号: 935881-37-1
分子量: 312.4 g/mol
InChI 键: LAMIXXKAWNLXOC-INIZCTEOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: AR-42 的合成涉及几个关键步骤:

工业生产方法: this compound 的工业生产通常涉及使用微波驱动反应的大规模合成。试剂从 Sigma-Aldrich、Combi-Blocks Inc. 或 Chem-Impex International Inc. 等供应商购买。 最终产物使用 1H NMR 光谱等技术进行表征 .

化学反应分析

反应类型: AR-42 经历了几种类型的化学反应,包括:

    氧化: 此反应涉及添加氧或去除氢。

    还原: 这涉及添加氢或去除氧。

    取代: 这涉及用另一个原子或原子团取代一个原子或原子团。

常用试剂和条件:

    氧化: 常用试剂包括高锰酸钾和过氧化氢。

    还原: 常用试剂包括硼氢化钠和氢化铝锂。

    取代: 常用试剂包括卤素和亲核试剂。

主要产物: 这些反应形成的主要产物取决于所用试剂和具体条件。 例如,this compound 的氧化可以导致各种氧化衍生物的形成,而还原可以产生化合物的还原形式 .

科学研究应用

AR-42 (also known as OSU-HDAC42) is a broad-spectrum deacetylase inhibitor of both histone and non-histone proteins . It has shown promising activity in scientific research, particularly in cancer treatment and neurological applications .

Scientific Research Applications

Cancer Treatment:

  • This compound has demonstrated greater potency and activity in solid tumors and hematological malignancies, including chronic lymphocyte leukemia (CLL), B-cell lymphoma, prostate, and ovarian cancers .
  • It functions as a pan-HDAC inhibitor with an IC50 of 16-30 nM .
  • This compound treatment induces histone hyperacetylation and p21WAF/CIP1 overexpression, inhibits the gp130/Stat3 pathway, and induces apoptosis and cell cycle arrest in multiple myeloma cells .
  • It modulates several apoptosis inhibitors and cell survival regulators, such as Akt, Bcl-xL, Bax, Ku70, and survivin, and exerts potent antitumor activity against multiple tumor types, including human prostate and hepatic cancers, partially through PI3K/Akt pathway inhibition .

Neurological Applications:

  • This compound has been designated an orphan drug by the FDA for treating meningioma and schwannoma of the central nervous system .
  • A study indicated that this compound inhibits primary meningioma cells and the benign meningioma cell line, Ben-Men-1, with IC50 values of 1.5 µM and 1.0 µM, respectively .
  • This compound treatment induced cell-cycle arrest at G2 and apoptosis in both vestibular schwannomas (VS) and meningioma cells .
  • In vivo treatment with this compound inhibited the growth of schwannoma xenografts, induced apoptosis, and decreased Akt activation .

Clinical Trials and Studies:

  • This compound has been used in trials studying the treatment of Meningioma, Acoustic Neuroma, Testicular Lymphoma, Intraocular Lymphoma, and Vestibular Schwannoma .
  • A phase 1 trial investigated the safety and tolerability of this compound in patients with advanced solid tumors, including neurofibromatosis type 2-associated meningiomas and schwannomas (NF2) . The trial aimed to define the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) .

While specific, detailed case studies were not available in the provided search results, the following points highlight the potential applications of this compound based on clinical and preclinical findings:

  • Meningioma and Schwannoma Treatment: this compound has shown potent growth inhibitory activity in schwannoma and meningioma cells, suggesting its potential as a treatment for NF2-associated tumors . The FDA has designated this compound as an orphan drug for these conditions .
  • Solid Tumors: Clinical trials have explored the safety and tolerability of this compound in patients with advanced solid tumors, demonstrating its potential in managing these conditions .
  • Hematological Malignancies: Preclinical studies indicate that this compound has greater potency and activity in hematological malignancies, including chronic lymphocyte leukemia and B-cell lymphoma .

相似化合物的比较

AR-42 与其他 HDAC 抑制剂(如伏立诺他、曲古霉素 A 和地西肽)进行比较。 虽然所有这些化合物都抑制 HDAC 活性,但 this compound 在其强大的抗肿瘤和抗血管生成活性方面是独一无二的 . 它还对血液系统和实体瘤恶性肿瘤表现出更广泛的活性谱 .

类似化合物:

总之,this compound 是一种很有前景的化合物,在癌症治疗和其他科学研究应用中具有巨大潜力。其独特的特性和广泛的活性谱使其成为研究 HDAC 抑制及其对细胞过程影响的宝贵工具。

生物活性

AR-42 is a novel histone deacetylase (HDAC) inhibitor that has garnered attention for its potential therapeutic applications in various cancers. This compound exhibits a range of biological activities, primarily through the modulation of gene expression related to cell cycle regulation, apoptosis, and cancer cell invasiveness. This article synthesizes findings from recent studies to provide a comprehensive overview of this compound's biological activity, including detailed research findings, case studies, and data tables.

This compound functions primarily as an HDAC inhibitor, which plays a crucial role in the regulation of histone acetylation—a key process in gene expression. By inhibiting HDACs, this compound alters the acetylation status of histones, leading to changes in chromatin structure and subsequent transcriptional activation or repression of target genes involved in cell growth and survival.

Key Mechanisms:

  • Cell Cycle Arrest : this compound induces G2/M phase cell cycle arrest in various cancer cell lines. It affects the expression of cyclins and cyclin-dependent kinases (Cdks), particularly decreasing levels of cyclin B1 and Cdk1 while increasing p21 expression .
  • Induction of Apoptosis : The compound triggers apoptosis through both caspase-dependent and caspase-independent pathways. It generates reactive oxygen species (ROS) and causes DNA damage, which are critical signals for initiating apoptosis .
  • Inhibition of Cell Invasiveness : this compound has demonstrated the ability to reduce cancer cell aggressiveness in vitro and in vivo, thereby inhibiting metastasis .

Antitumor Activity Across Different Cancers

This compound has shown promising antitumor effects in multiple cancer types including pancreatic cancer, colon cancer, hepatocellular carcinoma (HCC), and neurofibromatosis-associated tumors.

Table 1: Summary of Antitumor Activity

Cancer TypeIn Vitro IC50 (μM)In Vivo EfficacyKey Findings
Pancreatic Cancer0.5 - 2.0Significant tumor growth inhibitionInduces G2/M arrest, apoptosis via ROS generation
Colon Cancer0.9Dramatic inhibition of SW-620 xenograftsInduces ceramide production linked to cytotoxicity
Hepatocellular Carcinoma~0.9Not specifiedInduces apoptosis through HDAC5 inhibition
Neurofibromatosis TumorsNot specifiedSlowed tumor growthConcentrated in tumors; decreased p-AKT levels

Case Studies

  • Pancreatic Cancer Study :
    • In a study involving BxPC-3 and PANC-1 cell lines, this compound inhibited proliferation and induced G2/M arrest at submicromolar concentrations. The treatment also led to increased apoptotic markers indicating significant anticancer potential .
  • Colon Cancer Study :
    • Research on SW-620 and HCT-116 cells revealed that this compound induced significant apoptotic death associated with ceramide production. Oral administration resulted in reduced tumor growth in SCID mice models without notable toxicity .
  • Hepatocellular Carcinoma :
    • In HCC cell lines such as HepG2, this compound exhibited dose-dependent cytotoxicity with an IC50 around 0.9 μM. The treatment was confirmed to induce apoptosis as shown by flow cytometry analysis .
  • Clinical Trials :
    • Early phase clinical trials indicated that this compound is safe for use in patients with neurofibromatosis type 2-associated tumors, with some patients experiencing stable disease after treatment .

属性

IUPAC Name

N-hydroxy-4-[[(2S)-3-methyl-2-phenylbutanoyl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12(2)16(13-6-4-3-5-7-13)18(22)19-15-10-8-14(9-11-15)17(21)20-23/h3-12,16,23H,1-2H3,(H,19,22)(H,20,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMIXXKAWNLXOC-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042678
Record name OSU-HDAC42
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935881-37-1
Record name AR-42
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935881371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AR-42
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12707
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-hydroxy-4-(3-methyl-2-(S)-phenyl-butyrylamino)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REC-2282
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0GG29V0AQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AR-42
Reactant of Route 2
Reactant of Route 2
AR-42
Reactant of Route 3
AR-42
Reactant of Route 4
AR-42
Reactant of Route 5
AR-42
Reactant of Route 6
Reactant of Route 6
AR-42
Customer
Q & A

Q1: What is the primary target of AR-42?

A1: this compound primarily targets histone deacetylases (HDACs), particularly Class I and IIB HDACs. [, ] This inhibition leads to increased histone acetylation, affecting gene expression and various cellular processes. [, , ]

Q2: How does this compound impact cancer cells?

A2: this compound exhibits potent anti-tumor activity by inducing apoptosis, cell-cycle arrest, and inhibiting angiogenesis in various cancer cell lines. [, , , , ] It accomplishes this by modulating multiple signaling pathways, including those involving p53, p21, Stat3, and the IL-6 receptor. [, , , ]

Q3: Does this compound affect CD44 expression?

A3: Yes, research shows that this compound treatment significantly decreases CD44 expression in multiple myeloma cells. [, ] This downregulation is partly mediated by miR-9-5p, which targets IGF2BP3, a protein that stabilizes CD44 mRNA. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: While this information is not explicitly provided in the provided abstracts, it is publicly available. The molecular formula of this compound is C18H20N2O3 and its molecular weight is 312.36 g/mol.

Q5: Does this compound possess any catalytic properties?

A7: this compound is not reported to have direct catalytic properties. Its mechanism of action primarily involves inhibiting the enzymatic activity of HDACs, leading to downstream cellular effects. [, , ]

Q6: Have any computational studies been conducted on this compound?

A8: Yes, computational modeling studies, including molecular docking, have been employed to investigate the binding mode of this compound and its derivatives with HDAC1. [] These studies provided insights into the structure-activity relationship and identified promising structural features for enhanced inhibitory activity. []

Q7: How do structural modifications impact the activity of this compound?

A9: Studies exploring the SAR of this compound derivatives revealed that incorporating specific structural features, like a cycloalkyl group linked via a quaternary carbon atom, significantly increased potency against Class I HDACs and cytotoxicity against cancer cell lines. [] This modification also resulted in reduced toxicity towards normal human cells. []

Q8: What is the pharmacokinetic profile of this compound?

A11: Preclinical studies in rodents revealed that this compound exhibits favorable pharmacokinetic properties, including rapid absorption, good oral bioavailability (26% in mice and 100% in rats), and high uptake in lymphoid tissues, spleen, and bone marrow. [, ] The time to reach peak plasma concentration (Tmax) varied from 1.5 to 4 hours. []

Q9: Are there any differences in pharmacokinetics between the R- and S-enantiomers of this compound?

A12: Yes, the S-enantiomer (S-AR-42) demonstrated greater activity and a longer terminal half-life compared to the R-enantiomer in preclinical studies. [] This finding highlights the importance of stereochemistry in this compound's pharmacological activity.

Q10: What is the in vitro efficacy of this compound in different cancer models?

A13: this compound has demonstrated potent in vitro activity against various cancer cell lines, including those derived from leukemia, lymphoma, myeloma, esophageal cancer, breast cancer, pancreatic cancer, and embryonal carcinoma. [, , , , , , , , , , , , , , , , , ] It effectively inhibits cell proliferation, induces apoptosis, and reduces cell viability at low micromolar concentrations. [, , , , , , ]

Q11: Has this compound demonstrated efficacy in in vivo models?

A14: Yes, this compound has shown promising results in preclinical animal models of various cancers, including leukemia, lymphoma, myeloma, esophageal cancer, pancreatic cancer, meningioma, and mast cell disease. [, , , , , , , , , ] It significantly reduces tumor growth, prolongs survival, and ameliorates cachexia-associated symptoms. [, , , , , , , ]

Q12: Have any clinical trials been conducted with this compound?

A15: Yes, this compound has been evaluated in phase I and II clinical trials for multiple myeloma, leukemia, lymphoma, and solid tumors, demonstrating safety and preliminary evidence of clinical activity. [, , , , , ]

Q13: Are there any known resistance mechanisms to this compound?

A16: While specific resistance mechanisms to this compound have not been extensively characterized in the provided abstracts, research suggests that it might help overcome resistance to other drugs like lenalidomide in multiple myeloma by downregulating CD44 expression. [, ] Further investigation is needed to fully understand potential resistance mechanisms.

Q14: Have any biomarkers been identified for this compound efficacy?

A20: Research suggests that CD44 levels could be a potential biomarker for this compound efficacy, as its downregulation is associated with increased sensitivity to lenalidomide in multiple myeloma. [, ] Further investigation is needed to validate this finding and explore other potential biomarkers.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。